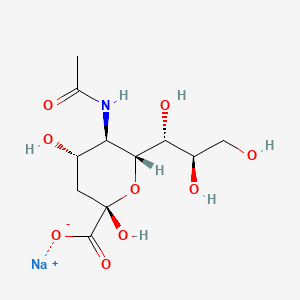

Sodium N-acetylneuraminate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

92413-99-5 |

|---|---|

Molecular Formula |

C11H18NNaO9 |

Molecular Weight |

331.25 g/mol |

IUPAC Name |

sodium;(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C11H19NO9.Na/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5-,6+,7+,8+,9+,11-;/m0./s1 |

InChI Key |

QKFTYFYIYXTFBX-BKSOAOGQSA-M |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)O.[Na+] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Historical Trajectories in N Acetylneuraminate Research

Early Discoveries and Characterization of Neuraminic Acid and Sialic Acids

The journey to identify and understand N-acetylneuraminate began with independent discoveries in the early 20th century. In 1936, Gunnar Blix isolated a crystalline compound from bovine submaxillary mucin, which he named "sialic acid" due to its origin in saliva. oup.comnih.gov A few years later, in 1941, Ernst Klenk isolated a similar substance from brain glycolipids and termed it "neuraminic acid" because of its presence in neural tissue. oup.comnih.gov It was later recognized that these were related compounds, and "sialic acid" became the group name for the family of acylated neuraminic acids. nih.gov

The foundational structure common to this family is neuraminic acid. oup.com The most prevalent member of this family in humans is N-acetylneuraminic acid (Neu5Ac). oup.com The initial structural elucidation of N-acetylneuraminic acid was a complex challenge, with multiple structures being proposed before the correct one was determined by Gottschalk. oup.com This structure was confirmed through experiments that demonstrated it to be an aldol (B89426) condensation product of pyruvate (B1213749) and N-acetylglucosamine. oup.com

Evolution of N-Acetylneuraminate as a Defined Biochemical Entity

The 1950s and 1960s were a period of intense research that solidified the biochemical identity of N-acetylneuraminate. nih.govnih.gov During a remarkable three-year period in the late 1950s, Saul Roseman and his postdoctoral fellow, Donald G. Comb, made a series of discoveries that were pivotal for the field. oup.com Their work, along with that of other prominent researchers like Gottschalk, Brossmer, Warren, and Yamakawa, fully characterized the structure, chemistry, and biosynthesis of N-acetylneuraminate. nih.govnih.gov

A significant breakthrough was the discovery of the enzymatic synthesis of N-acetylneuraminic acid. acs.orgwikipedia.org Researchers identified N-acetylneuraminate lyase (also known as N-acetylneuraminic acid aldolase), an enzyme that catalyzes the reversible cleavage of N-acetylneuraminic acid into pyruvate and N-acetyl-D-mannosamine. wikipedia.orgnih.govebi.ac.uk This discovery was crucial for understanding its metabolic pathways.

Another key step in defining N-acetylneuraminate's biochemical role was the identification of its activated form, cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac). oup.comnih.gov This nucleotide sugar, synthesized in the cell nucleus, serves as the donor substrate for sialyltransferases, the enzymes responsible for incorporating N-acetylneuraminate into glycoproteins and glycolipids. oup.comwikipedia.org The first total synthesis of N-acetylneuraminic acid from non-carbohydrate sources was achieved in 1986 by Michael P. DeNinno and Samuel J. Danishefsky, a landmark that opened new avenues for studying its structure and biological activity. acs.org

Milestones in the Elucidation of N-Acetylneuraminate Biological Roles

The recognition of N-acetylneuraminate's biological importance grew in parallel with its biochemical characterization. Early on, it became clear that sialic acids, with N-acetylneuraminate being the most common, are prominently located at the outermost positions of cell surface glycans and soluble proteins in vertebrates and some invertebrates. oup.comwikipedia.org

Key milestones in understanding its biological functions include:

Viral Recognition: A pivotal discovery was the role of N-acetylneuraminate as a receptor for influenza viruses. wikipedia.org The viral hemagglutinin protein specifically binds to sialic acid residues on the surface of host cells, initiating infection. metwarebio.com This finding was instrumental in the development of antiviral drugs like neuraminidase inhibitors. metwarebio.com

Immune System Modulation: The presence of N-acetylneuraminate on cell surfaces is involved in the immune system's ability to differentiate between "self" and "non-self" antigens. nih.gov This is a fundamental aspect of immune regulation. In humans, the gene for CMP-N-acetylneuraminic acid hydroxylase (CMAH), which converts Neu5Ac to N-glycolylneuraminic acid (Neu5Gc), is inactivated. pnas.org This genetic difference means humans primarily express Neu5Ac, a factor with implications for human evolution and disease. pnas.org

Bacterial Pathogenesis and Commensalism: Many pathogenic bacteria have evolved mechanisms to mimic host sialic acids to evade the immune system. oup.com They can either synthesize N-acetylneuraminate de novo or scavenge it from the host. iucr.org Conversely, some commensal bacteria in the human gut, like Lactobacillus plantarum, possess N-acetylneuraminate lyase, enabling them to utilize sialic acid as a carbon source. nih.gov

Cellular Adhesion and Signaling: As a terminal sugar on glycoconjugates, N-acetylneuraminate plays a crucial role in a wide array of cellular processes, including cell adhesion, cell recognition, and signaling pathways. nih.gov

Brain Development and Cognition: N-acetylneuraminate is particularly abundant in the brain, where it is a key component of gangliosides and polysialic acid. nih.gov Research has indicated its importance in brain development, memory, and cognitive performance. nih.gov

The following interactive table summarizes some of the key research findings related to the biological roles of N-acetylneuraminate.

| Biological Role | Key Research Finding | Significance | Primary Compound(s) Involved |

| Viral Entry | Serves as a receptor for influenza virus attachment to host cells via hemagglutinin. wikipedia.orgmetwarebio.com | Crucial for viral infection and a target for antiviral drug development. | N-acetylneuraminic acid |

| Immune Recognition | Differentiates between self and foreign antigens. nih.gov Humans lack the enzyme to produce Neu5Gc from Neu5Ac. pnas.org | Fundamental to immune system function and has evolutionary implications. | N-acetylneuraminic acid, N-glycolylneuraminic acid |

| Bacterial Pathogenesis | Pathogenic bacteria mimic host sialic acids to evade the immune system. oup.com | A key strategy for bacterial survival and a potential target for antimicrobial therapies. | N-acetylneuraminic acid |

| Brain Function | Highly concentrated in the brain, essential for development and cognition. nih.gov | Plays a critical role in neural plasticity and memory formation. | N-acetylneuraminic acid, Gangliosides, Polysialic acid |

| Cellular Interactions | Acts as the terminal sugar on cell surface glycans, mediating cell adhesion and recognition. nih.gov | Influences a wide range of physiological and pathological processes. | N-acetylneuraminic acid |

Biosynthetic and Metabolic Pathways of N Acetylneuraminate

De Novo Synthesis of N-Acetylneuraminate

The de novo synthesis of N-acetylneuraminate is a multi-step enzymatic process that begins with the ubiquitous precursor, UDP-N-acetylglucosamine (UDP-GlcNAc).

The committed and rate-limiting step in N-acetylneuraminate biosynthesis is the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc). This reaction is catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). The epimerase domain of GNE facilitates the conversion of UDP-GlcNAc to ManNAc and UDP. nih.gov This crucial step is subject to feedback inhibition by a downstream product, CMP-N-acetylneuraminic acid, which allosterically binds to the enzyme to regulate the metabolic flux. nih.govoup.com

Following its formation, ManNAc is phosphorylated at the 6-position to yield N-acetylmannosamine-6-phosphate (ManNAc-6-P). This reaction is catalyzed by the kinase domain of the same bifunctional GNE enzyme, utilizing ATP as the phosphate (B84403) donor.

Subsequently, N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP). uniprot.org This reaction forms the nine-carbon backbone of sialic acid, resulting in the product N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). nih.govwikipedia.org

Table 1: Key Enzymes in the De Novo Synthesis of N-Acetylneuraminate

| Enzyme | EC Number | Substrate(s) | Product(s) | Regulation |

| UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) | 5.1.3.14 / 2.7.1.60 | UDP-GlcNAc, ATP, ManNAc | ManNAc, UDP, ManNAc-6-P, ADP | Feedback inhibition by CMP-Neu5Ac nih.govoup.com |

| N-acetylneuraminate-9-phosphate synthase (NANS) | 2.5.1.57 | ManNAc-6-P, Phosphoenolpyruvate | Neu5Ac-9-P, Phosphate | Requires divalent cations (Mg²⁺, Mn²⁺) nih.gov |

| N-acetylneuraminate-9-phosphate phosphatase (NANP) | 3.1.3.29 | Neu5Ac-9-P | Neu5Ac, Phosphate | Inhibited by vanadate (B1173111) and Ca²⁺ nih.govoup.com |

The final step in the de novo synthesis of free N-acetylneuraminic acid is the dephosphorylation of Neu5Ac-9-P. This hydrolysis reaction is carried out by N-acetylneuraminate-9-phosphate phosphatase (NANP), a specific phosphatase that removes the phosphate group from the C9 position to yield N-acetylneuraminic acid (Neu5Ac) and inorganic phosphate. nih.govwikipedia.org

Activation of N-Acetylneuraminic Acid to Cytidine (B196190) Monophosphate-N-Acetylneuraminic Acid (CMP-Neu5Ac)

Before N-acetylneuraminate can be incorporated into glycoconjugates, it must be activated to a high-energy donor molecule. This activation occurs in the nucleus and is catalyzed by CMP-N-acetylneuraminic acid synthetase (CMAS). nih.gov The enzyme utilizes cytidine triphosphate (CTP) to convert N-acetylneuraminic acid into cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), releasing pyrophosphate in the process. nih.gov CMP-Neu5Ac is the sole activated form of sialic acid used by sialyltransferases in the Golgi apparatus to transfer N-acetylneuraminate onto growing glycan chains. The nuclear localization of this activation step is thought to be a regulatory mechanism, sequestering the activated sugar donor and preventing its premature hydrolysis in the cytoplasm. oup.com

Table 2: Enzyme for the Activation of N-Acetylneuraminic Acid

| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Location |

| CMP-N-acetylneuraminic acid synthetase (CMAS) | 2.7.7.43 | N-acetylneuraminic acid, CTP | CMP-Neu5Ac, Pyrophosphate | Nucleus nih.govoup.com |

N-Acetylneuraminate Catabolism and Degradation

The breakdown of N-acetylneuraminate primarily occurs in the cytoplasm and is initiated by the enzyme N-acetylneuraminate lyase (NPL), also known as sialic acid aldolase (B8822740). wikipedia.orgenzyme-database.orggenome.jp This enzyme catalyzes the reversible cleavage of N-acetylneuraminate into N-acetylmannosamine (ManNAc) and pyruvate (B1213749). wikipedia.orguniprot.org This reaction is a key regulatory point in sialic acid metabolism; in Escherichia coli, for instance, the intracellular concentration of sialic acid directly influences the activity of this aldolase. nih.gov

The resulting ManNAc can re-enter the biosynthetic pathway via phosphorylation by the kinase domain of GNE. Pyruvate, a central metabolic intermediate, can be utilized in various cellular pathways, including the citric acid cycle for energy production. This catabolic process allows the cell to recycle the components of sialic acid, representing an efficient metabolic strategy.

Table 3: Key Enzyme in N-Acetylneuraminate Catabolism

| Enzyme | EC Number | Substrate(s) | Product(s) | Key Feature |

| N-acetylneuraminate lyase (NPL) | 4.1.3.3 | N-acetylneuraminate | N-acetylmannosamine, Pyruvate | Catalyzes a reversible aldol (B89426) cleavage wikipedia.orgebi.ac.uk |

N-Acetylneuraminate Lyase (NAL) Mediated Cleavage

N-acetylneuraminate lyase (NAL), also known as N-acetylneuraminic acid aldolase, is a key enzyme in the catabolism of N-acetylneuraminate. nih.gov It catalyzes the reversible cleavage of N-acetylneuraminate into N-acetyl-D-mannosamine (ManNAc) and pyruvate. nih.govwikipedia.org This reaction is the first committed step in the degradation of sialic acid. nih.gov NAL belongs to the class I aldolase family, which utilizes a Schiff base intermediate in its catalytic mechanism. nih.gov

The catalytic mechanism of NAL involves the formation of a Schiff base between a conserved lysine (B10760008) residue in the active site (Lys165 in E. coli) and the keto group of pyruvate. ebi.ac.uknih.gov This is followed by an aldol condensation with ManNAc. In the cleavage direction, the reaction begins with the binding of N-acetylneuraminate to the active site. A Schiff base is formed between the enzyme's lysine residue and the C2 keto group of the substrate. Subsequently, a retro-aldol cleavage occurs, breaking the C3-C4 bond and releasing ManNAc and the pyruvate-enzyme Schiff base intermediate. ebi.ac.uk Hydrolysis of this intermediate then releases pyruvate and regenerates the free enzyme. ebi.ac.uk Key amino acid residues, such as a tyrosine residue (Tyr137 in E. coli), act as a proton donor during the reaction. nih.gov

The kinetic parameters of N-acetylneuraminate lyase have been characterized in various organisms, demonstrating a range of catalytic efficiencies.

| Organism | K_m (mM) for Neu5Ac | V_max (U/mg) | k_cat (s⁻¹) |

|---|---|---|---|

| Escherichia coli | 3.2 | 27.5 | - |

| Fusobacterium nucleatum | 6.0 ± 0.6 | - | 12.5 ± 0.5 |

| Lactobacillus plantarum | - | - | - |

| Pasteurella multocida | - | - | - |

Downstream Metabolites of N-Acetylneuraminate Degradation

Following the cleavage of N-acetylneuraminate by NAL, the resulting N-acetyl-D-mannosamine (ManNAc) enters a catabolic pathway that ultimately converges with central carbohydrate metabolism. This pathway ensures the complete breakdown of the sugar for energy production or biosynthesis. The key steps in this pathway are as follows:

Phosphorylation of ManNAc : N-acetylmannosamine kinase (NanK) catalyzes the phosphorylation of ManNAc at the C6 position, yielding N-acetylmannosamine-6-phosphate (ManNAc-6-P). nih.gov

Epimerization to GlcNAc-6-P : N-acetylmannosamine-6-phosphate 2-epimerase (NanE) converts ManNAc-6-P into N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.gov

Deacetylation : N-acetylglucosamine-6-phosphate deacetylase (NagA) removes the acetyl group from GlcNAc-6-P to produce glucosamine-6-phosphate (GlcN-6-P). nih.gov

Deamination : Glucosamine-6-phosphate deaminase (NagB) then deaminates GlcN-6-P, resulting in the formation of fructose-6-phosphate. nih.gov

Fructose-6-phosphate is a key intermediate in glycolysis, and thus, the carbon backbone of N-acetylneuraminate can be completely oxidized to generate ATP or utilized in various biosynthetic pathways. The other product of the NAL reaction, pyruvate, is also a central metabolite that can enter the citric acid cycle or be used for gluconeogenesis or amino acid synthesis.

Exogenous N-Acetylneuraminate Scavenging and Utilization Pathways

In addition to de novo biosynthesis, many cells have the capacity to scavenge and utilize exogenous N-acetylneuraminate from their environment. This salvage pathway is particularly important for pathogenic bacteria that colonize sialic acid-rich environments, such as the mucosal surfaces of their hosts. nih.gov Eukaryotic cells can also take up and incorporate exogenous sialic acids into their own glycoconjugates. researchgate.net

Mechanisms of N-Acetylneuraminate Transport Across Cellular Membranes

The transport of the negatively charged N-acetylneuraminate molecule across the lipid bilayer of the cell membrane is a mediated process requiring specific transport proteins.

In Bacteria:

Bacteria have evolved a variety of high-affinity transport systems to efficiently scavenge host-derived sialic acids. semanticscholar.orgwhiterose.ac.ukportlandpress.com These include:

Major Facilitator Superfamily (MFS) transporters : The NanT protein in Escherichia coli is a well-characterized MFS transporter that functions as a proton symporter. nih.gov

Tripartite ATP-independent Periplasmic (TRAP) transporters : The SiaPQM system in Haemophilus influenzae is a TRAP transporter that utilizes a periplasmic substrate-binding protein (SiaP) to capture sialic acid with high affinity. whiterose.ac.ukportlandpress.com

ATP-Binding Cassette (ABC) transporters : The SatABCD system in Haemophilus ducreyi is an example of an ABC transporter involved in sialic acid uptake. portlandpress.com

Sodium Solute Symporter (SSS) family : Transporters from this family have also been identified to be involved in sialic acid transport in various bacteria. nih.gov

Gram-negative bacteria also possess specific channels in their outer membrane, such as the NanC porin in E. coli, to facilitate the passage of sialic acid into the periplasmic space. nih.govwhiterose.ac.uk

| Transporter System | Organism | Substrate | K_m (µM) | V_max (nmol/min/mg) |

|---|---|---|---|---|

| NanT (MFS) | Escherichia coli | Neu5Ac | - | - |

| SiaPQM (TRAP) | Haemophilus influenzae | Neu5Ac | - | - |

| SatABCD (ABC) | Haemophilus ducreyi | Neu5Ac | - | - |

In Eukaryotic Cells:

The mechanism of N-acetylneuraminate transport across the plasma membrane of eukaryotic cells is less well-defined, and there is currently no evidence for a specific plasma membrane transporter for sialic acids. nih.gov Instead, the uptake of free sialic acid is thought to occur primarily through fluid-phase macropinocytosis. nih.gov Following endocytosis, the sialic acid is delivered to the lysosomes. From the lysosomal lumen, free sialic acid is then exported into the cytoplasm by a specific lysosomal transporter called sialin (B1330336) (encoded by the SLC17A5 gene). nih.govjci.org

Incorporation of Scavenged N-Acetylneuraminate into Glycoconjugates

Once inside the cytoplasm, scavenged N-acetylneuraminate can be utilized for the synthesis of sialoglycoconjugates through the salvage pathway. nih.gov This pathway bypasses the de novo biosynthetic steps.

The key steps for the incorporation of scavenged N-acetylneuraminate are:

Activation to CMP-N-acetylneuraminate : In the nucleus, N-acetylneuraminate is activated by CMP-sialic acid synthetase (CMAS) to form cytidine monophosphate-N-acetylneuraminate (CMP-Neu5Ac). researchgate.net This reaction requires cytidine triphosphate (CTP).

Transport into the Golgi Apparatus : CMP-Neu5Ac is then transported from the nucleus into the lumen of the Golgi apparatus by a specific CMP-sialic acid transporter (CST), encoded by the SLC35A1 gene. researchgate.netmdpi.com

Transfer to Glycans : Within the Golgi, sialyltransferases (STs) catalyze the transfer of N-acetylneuraminate from CMP-Neu5Ac to the terminal positions of oligosaccharide chains on glycoproteins and glycolipids. nih.gov

Studies have shown that exogenous sialic acids can be efficiently incorporated into the glycoconjugates of various mammalian cell lines. researchgate.net For instance, in young rats fed with sialic acid, approximately 80% of the exogenous sialic acid that entered circulation was incorporated into brain gangliosides, while 20% was incorporated into glycoproteins. researchgate.net This demonstrates the physiological relevance of the sialic acid salvage pathway in vivo.

Biological Roles of N Acetylneuraminate in Glycobiology

N-Acetylneuraminate as a Terminal Residue in Glycan Structures

The strategic placement of N-acetylneuraminate at the outermost ends of glycan chains is central to its biological significance. nih.gov This terminal positioning allows it to be a primary point of contact in interactions between cells and with the extracellular environment.

N-acetylneuraminate is a fundamental component of various glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides, and is widely distributed in vertebrate tissues and fluids. etprotein.comnih.govbiosynth.com

Glycoproteins: A vast number of proteins are glycosylated, with N-acetylneuraminate frequently capping the N-linked and O-linked oligosaccharide chains. basicmedicalkey.comresearchgate.net These sialoglycoproteins are integral to cell membranes and are also found as secreted proteins. The presence of terminal Neu5Ac residues can influence the half-life and function of these proteins. researchgate.net

Glycolipids: N-acetylneuraminate is a defining feature of gangliosides, a class of glycolipids abundant in the neuronal membranes of the brain. wikipedia.org The sialic acid residues on gangliosides are crucial for various neurological functions and cell signaling events.

Oligosaccharides: Free and bound oligosaccharides, such as those found in human milk, are often sialylated with N-acetylneuraminate. nih.govresearchgate.net These sialylated oligosaccharides play important roles in infant development and immunity. nih.gov

| Glycoconjugate Class | Examples of N-acetylneuraminate-containing Molecules | Typical Location | Key Function Related to Neu5Ac |

|---|---|---|---|

| Glycoproteins | Mucins, Cell surface receptors (e.g., NCAM), Plasma proteins | Cell membranes, Secreted fluids | Modulation of protein stability and function, Cell adhesion |

| Glycolipids | Gangliosides (e.g., GM1, GD1a) | Neuronal cell membranes | Neuronal signaling, Receptor function |

| Oligosaccharides | Sialylated human milk oligosaccharides (e.g., 3'-sialyllactose, 6'-sialyllactose) | Human milk | Infant gut health and immune development |

The pyranose ring of N-acetylneuraminate predominantly adopts a 2C5 chair conformation in aqueous solution. nih.govresearchgate.net However, its conformation can be influenced by its environment, such as when it is bound to enzymes. researchgate.net On the cell surface, N-acetylneuraminate is presented in various linkages, most commonly α2,3-, α2,6-, or α2,8- to underlying sugar residues like galactose or another sialic acid. nih.govnih.gov The specific linkage type is critical as it dictates the recognition by different sialic acid-binding proteins. nih.govfrontiersin.org The dense presentation of these negatively charged residues on the cell surface creates a polyanionic field that influences the cell's interaction with its surroundings. wikipedia.org

Roles in Intercellular and Intracellular Communication

By virtue of its terminal position, N-acetylneuraminate is a key player in mediating communication between cells and within the cellular environment. etprotein.com

N-acetylneuraminate participates in a wide array of cell-cell adhesion and recognition events. nih.govoncotarget.com These interactions are often mediated by lectins, which are carbohydrate-binding proteins. For instance, the selectin family of lectins plays a crucial role in the initial attachment of leukocytes to the vascular endothelium during inflammation, a process that involves recognition of sialylated and fucosylated glycans on the leukocyte surface.

Conversely, the negative charge of N-acetylneuraminate can also lead to repulsive forces between cells, preventing inappropriate cell aggregation. nih.gov The balance between adhesive and repulsive forces, modulated by the extent of sialylation, is critical for maintaining tissue architecture and regulating cellular traffic.

The glycocalyx is a dense, carbohydrate-rich layer that covers the surface of most cells, and N-acetylneuraminate is a major contributor to its structure and function. researchgate.netnih.gov The high concentration of negatively charged sialic acid residues within the glycocalyx contributes to its hydrated and extended nature, providing a physical barrier that protects the cell from mechanical stress and enzymatic attack. researchgate.net The integrity of the endothelial glycocalyx, in particular, is crucial for vascular health, and its disruption, often involving the loss of sialic acids, is associated with vascular dysfunction. researchgate.netnih.gov

Immunomodulatory Functions at the Molecular Level

N-acetylneuraminate plays a sophisticated role in regulating the immune system, primarily through its interactions with a family of sialic acid-binding immunoglobulin-like lectins (Siglecs). etprotein.comnih.gov These receptors are expressed on the surface of various immune cells and are critical for distinguishing "self" from "non-self." nih.gov

The binding of sialylated glycans on host cells to inhibitory Siglecs on immune cells delivers a signal that dampens immune activation, thereby preventing autoimmune reactions. etprotein.comnih.gov Pathogens have evolved mechanisms to exploit this by decorating their own surfaces with sialic acids, mimicking host structures to evade immune detection. etprotein.com

The interaction between N-acetylneuraminate and Siglecs is highly specific, with different Siglecs showing preference for distinct sialic acid linkages. nih.gov For example, CD22 (Siglec-2) on B cells preferentially binds to α2,6-linked sialic acids, and this interaction is crucial for regulating B-cell activation.

Manipulation of cell surface sialic acids has been shown to impact immune cell function. For instance, the removal of sialic acids from dendritic cells can enhance their maturation and ability to activate T cells, highlighting the immunomodulatory potential of targeting sialic acid-dependent pathways. nih.gov

| Siglec Family Member | Primary Immune Cell Expression | Preferential Neu5Ac Linkage | Key Immunomodulatory Role |

|---|---|---|---|

| CD22 (Siglec-2) | B cells | α2,6-linked | Inhibition of B-cell receptor signaling |

| Siglec-3 (CD33) | Myeloid cells | α2,3- and α2,6-linked | Inhibition of myeloid cell activation |

| Sialoadhesin (Siglec-1) | Macrophages | α2,3-linked | Cell-cell adhesion and pathogen recognition |

N-Acetylneuraminate in Self vs. Non-Self Recognition

The dense presentation of N-acetylneuraminate on the surface of vertebrate cells acts as a crucial molecular signature of "self." This "self-associated molecular pattern" (SAMP) is recognized by a family of sialic acid-binding immunoglobulin-like lectins (Siglecs) expressed on various immune cells. frontiersin.orgmdpi.com Most Siglecs contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon binding to N-acetylneuraminate, trigger inhibitory signaling pathways. frontiersin.org This interaction is fundamental in preventing autoimmunity by inducing tolerance to the body's own cells. frontiersin.org The high concentration of negatively charged N-acetylneuraminate molecules on the cell surface also contributes to biophysical repulsion between cells, further modulating cellular interactions. nih.govucsd.edu

Conversely, the absence or alteration of this sialic acid shield can signal "non-self" or danger. For instance, the loss of N-acetylneuraminate from cell surfaces can expose underlying glycan structures, which can be recognized by other immune receptors, potentially triggering an immune response. ucsd.edu This mechanism is crucial for clearing away damaged or apoptotic cells.

Modulation of Immune Cell Interactions (excluding clinical immunology)

N-acetylneuraminate plays a significant role in modulating the interactions between various immune cells. The expression of Siglecs is highly specific to different immune cell lineages, allowing for nuanced regulation of their activation and function. ucsd.edunih.gov For example, Siglec-1 (sialoadhesin), expressed on macrophages, can recognize specific patterns of N-acetylneuraminate that may be present on other immune cells, mediating intercellular interactions. nih.govucsd.edu

Furthermore, the presence of polysialic acid (polySia), long chains of N-acetylneuraminate, on molecules like neuropilin on dendritic cells can modulate their interactions with T cells. nih.gov The large size and negative charge of polySia can create a steric hindrance, influencing the proximity and duration of cell-cell contact, thereby fine-tuning the immune response.

| Siglec | Primary Immune Cell Expression | Known N-acetylneuraminate-containing Ligands | Functional Outcome of Interaction |

|---|---|---|---|

| Siglec-1 (Sialoadhesin) | Macrophages | Sialylated glycans on various cells and pathogens | Phagocytosis, cell-cell interaction. nih.govucsd.edu |

| Siglec-9 | Neutrophils, Monocytes, NK cells | Sialylated ligands on host cells and pathogens | Inhibition of immune cell activation. oup.com |

| Siglec-7 | NK cells, Monocytes | Sialylated ligands on host cells and tumor cells | Inhibition of NK cell cytotoxicity. oup.com |

N-Acetylneuraminate in Host-Pathogen Interplay (Molecular Mechanisms)

Bacterial Sialylation and Immune Evasion Strategies

Several pathogenic bacteria have evolved sophisticated mechanisms to exploit the host's recognition of N-acetylneuraminate as a "self" molecule to evade the immune system. This strategy, known as molecular mimicry, involves the decoration of the bacterial surface with N-acetylneuraminate. nih.govresearchgate.net For instance, pathogens like Neisseria meningitidis and Escherichia coli K1 produce capsules composed of polysialic acid, which mimics the host's cell surface glycans. iucr.org This sialylated capsule helps the bacteria to avoid recognition by the immune system, conferring resistance to complement-mediated killing and phagocytosis. nih.gov

Some bacteria, such as nontypeable Haemophilus influenzae (NTHi), lack the machinery to synthesize N-acetylneuraminate but can scavenge it from the host environment and incorporate it into their lipooligosaccharide (LOS). nih.gov This incorporation of a host-derived molecule onto their surface effectively camouflages the bacteria from the immune system. researchgate.net The sialylated LOS can then interact with inhibitory Siglecs on immune cells, dampening the immune response. oup.com

Viral Adhesion and Entry Mechanisms Mediated by N-Acetylneuraminate

N-acetylneuraminate serves as a crucial receptor for the entry of numerous viruses into host cells. physiology.org The influenza virus is a classic example, where its hemagglutinin (HA) protein specifically recognizes and binds to N-acetylneuraminate residues on the surface of respiratory epithelial cells, initiating infection. nih.govnih.gov The specificity of this interaction is a key determinant of the virus's host range. asm.org For instance, avian influenza viruses preferentially bind to α2,3-linked N-acetylneuraminate, while human influenza viruses have a preference for α2,6-linked forms. nih.govasm.org This difference in receptor binding specificity is a major factor in the tropism and transmissibility of influenza viruses. asm.org

Other viruses, such as certain paramyxoviruses and coronaviruses, also utilize N-acetylneuraminate as a primary attachment receptor. nih.gov The interaction between the viral attachment protein and N-acetylneuraminate is the first and a critical step in the viral life cycle, making it a prime target for antiviral therapies.

| Virus Family | Example Virus | Viral Binding Protein | Preferred N-acetylneuraminate Linkage |

|---|---|---|---|

| Orthomyxoviridae | Influenza A virus (human) | Hemagglutinin (HA) | α2,6. nih.govasm.org |

| Orthomyxoviridae | Influenza A virus (avian) | Hemagglutinin (HA) | α2,3. nih.govasm.org |

| Paramyxoviridae | Human parainfluenza virus 3 (HPIV3) | Hemagglutinin-neuraminidase (HN) | α2,6. nih.gov |

| Paramyxoviridae | Sendai virus | Hemagglutinin-neuraminidase (HN) | α2,3. nih.gov |

Pathogen Utilization of Host N-Acetylneuraminate

Beyond immune evasion and cellular entry, pathogens can also utilize host-derived N-acetylneuraminate as a nutrient source. nih.gov Some bacteria possess sialidases (neuraminidases) that can cleave N-acetylneuraminate from host glycoconjugates. nih.gov The released sialic acid can then be transported into the bacterial cell and catabolized, providing a source of carbon and energy. nih.gov For example, the ability of Vibrio vulnificus to utilize N-acetylneuraminate is essential for its pathogenesis. researchgate.net

Furthermore, the action of viral neuraminidases, such as that of the influenza virus, can release N-acetylneuraminate from host cells, which can then be utilized by co-infecting bacteria like Streptococcus pneumoniae. nih.gov This can promote bacterial growth and proliferation, potentially leading to secondary bacterial infections. nih.gov

N-Acetylneuraminate in Neural System Glycosylation

N-acetylneuraminate is a critical component of the nervous system, where it is found in high concentrations, particularly in the form of gangliosides and polysialic acid. nih.govnih.gov Gangliosides, which are sialylated glycosphingolipids, are major components of neuronal cell membranes and are essential for nervous system development and function. physiology.orgnih.gov They play crucial roles in modulating cell signaling, cell-to-cell interactions, and maintaining the stability of the myelin sheath. nih.govcreative-diagnostics.com Specific gangliosides, such as GT1b and GD1a, have been identified as ligands for myelin-associated glycoprotein (B1211001) (MAG), an interaction vital for axon-myelin stability. nih.gov

Polysialic acid (polySia), a large, negatively charged polymer of N-acetylneuraminate, is prominently attached to the neural cell adhesion molecule (NCAM). wikipedia.orgnih.gov This modification reduces the adhesive properties of NCAM, promoting neural plasticity, cell migration, and axonal guidance during development. nih.govnih.gov The presence of polySia on NCAM is crucial for processes such as synaptic plasticity and the integration of new neurons in the adult brain. nih.gov The degree of polymerization of polySia can range from 8 to over 400 residues, and this length directly influences its functional properties. wikipedia.org

| Sialoglycan | Key Component | Primary Location | Major Functions |

|---|---|---|---|

| Gangliosides (e.g., GM1, GD1a, GT1b) | N-acetylneuraminate | Neuronal plasma membranes, lipid rafts | Modulation of signal transduction, axon-myelin interaction, neuronal development. nih.govcreative-diagnostics.com |

| Polysialic Acid (polySia) | N-acetylneuraminate | Neural Cell Adhesion Molecule (NCAM) | Regulation of cell adhesion, promotion of neural plasticity, axonal guidance. nih.govnih.gov |

Component of Neural Cell Adhesion Molecules (NCAMs)

N-Acetylneuraminate is a crucial component of Neural Cell Adhesion Molecules (NCAMs), which are members of the immunoglobulin superfamily of proteins. nih.gov NCAMs are integral to cell-cell interactions within the nervous system, influencing processes such as cell migration, neurite outgrowth, and synapse formation. nih.gov The extracellular domain of NCAM contains specific N-glycosylation sites where chains of N-acetylneuraminate can be attached. researchgate.net

This post-translational modification, known as polysialylation, results in the formation of polysialic acid (PSA), a linear homopolymer of α2,8-linked N-acetylneuraminate residues. nih.govwikipedia.org The presence of this large, negatively charged PSA chain on the NCAM surface modulates its adhesive properties. wikipedia.orgnih.gov Specifically, the bulky and anionic nature of PSA is thought to create a hydration shell that increases the intercellular space, thereby reducing the strength of NCAM-mediated cell adhesion. researchgate.netscholaris.ca This anti-adhesive effect is a key mechanism by which N-acetylneuraminate, in the form of PSA, regulates the dynamic cellular interactions essential for nervous system development and plasticity. nih.govscholaris.ca

Polysialic Acid Structures and Their Biological Significance

Polysialic acid (PSA) is a unique carbohydrate polymer composed of repeating units of N-acetylneuraminate. nih.gov In vertebrates, these units are primarily linked by α2,8-glycosidic bonds. nih.gov The degree of polymerization can vary significantly, with chains ranging from as few as eight to over 400 sialic acid residues. wikipedia.org This variation in chain length is believed to influence the functional properties of PSA. wikipedia.org

The major carrier of PSA in the vertebrate brain is NCAM. nih.gov The addition of PSA to NCAM is a critical post-translational modification that dramatically alters the molecule's function. tandfonline.com The large size and strong negative charge of the PSA polymer create a substantial volume of negative charge on the cell surface. wikipedia.orgscholaris.ca This has several significant biological consequences:

Modulation of Cell Adhesion: By physically hindering the close apposition of cell membranes, PSA attenuates the homophilic binding of NCAM and other cell adhesion molecules. wikipedia.orgjneurosci.org This "anti-adhesive" property is crucial during development, as it facilitates cell migration and axonal guidance. scholaris.cafrontiersin.org

Regulation of Receptor Interactions: The steric hindrance provided by PSA can also influence the interactions of other cell surface receptors with their ligands. scholaris.ca For example, it has been suggested that PSA can modulate the responsiveness of neurons to growth factors like brain-derived neurotrophic factor (BDNF). scholaris.ca

Creation of a Permissive Environment for Plasticity: The increased intercellular space and reduced cell-cell adhesion created by PSA are thought to generate an environment that is permissive for structural changes, such as the formation and elimination of synapses. researchgate.nettandfonline.com

The expression of PSA is tightly regulated, being most abundant during embryonic and perinatal brain development and becoming restricted to areas of high plasticity in the adult brain, such as the hippocampus and olfactory bulb. tandfonline.comfrontiersin.org

Role in Neuronal Plasticity and Synaptic Function

The presence of N-acetylneuraminate in the form of PSA on NCAM is intimately linked to neuronal plasticity and the dynamic regulation of synaptic function. nih.gov Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. nih.gov

Research has demonstrated that PSA-NCAM is a key player in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). nih.gov The removal of PSA from cultured hippocampal neurons has been shown to prevent the induction of both LTP and LTD. nih.gov This suggests that the presence of PSA is a necessary condition for these forms of synaptic remodeling to occur. jneurosci.org

The proposed mechanism for PSA's role in synaptic plasticity involves its ability to create a permissive environment for structural changes at the synapse. tandfonline.com By reducing the adhesive forces between pre- and post-synaptic membranes, PSA may allow for the morphological alterations, such as changes in spine shape and the formation of new synaptic contacts, that are associated with synaptic plasticity. nih.govnih.gov

Furthermore, studies have linked PSA-NCAM to cognitive functions. For instance, the consolidation of passive avoidance learning is associated with a temporary increase in polysialylated neurons in specific cortical regions. nih.gov This correlation further supports the involvement of N-acetylneuraminate, via PSA, in the molecular mechanisms underlying learning and memory. nih.govnih.gov

N-Acetylneuraminate in Cardiovascular System Homeostasis (Biochemical Aspects)

Beyond its well-established roles in the nervous system, N-acetylneuraminate is also implicated in the biochemical processes that maintain cardiovascular homeostasis. Its presence on the surface of various cells and molecules within the circulatory system influences their interactions and stability.

Modulation of Lipoprotein Interactions

N-acetylneuraminate appears to play a role in regulating the interactions of lipoproteins, which are crucial for lipid transport in the blood. Studies have suggested a link between sialic acid levels and cholesterol metabolism. nih.govfoodandnutritionresearch.net The removal of sialic acid from the surface of cells has been shown to increase the uptake of low-density lipoprotein (LDL), a process that can contribute to the development of atherosclerotic plaques. nih.gov

Conversely, increased levels of N-acetylneuraminate on the surfaces of the blood vessel wall and red blood cells may help to prevent hypercholesterolemia and hypercoagulation by increasing the negative charge on these surfaces. nih.gov This increased electrostatic repulsion could modulate the interaction between LDL and the vessel wall. nih.gov Animal studies have indicated that dietary supplementation with N-acetylneuraminate can improve lipid metabolism and prevent high-fat diet-induced hyperlipidemia and associated hypercoagulation. nih.govfoodandnutritionresearch.net

| Biochemical Aspect | Observed Effect of N-Acetylneuraminate | Potential Implication |

|---|---|---|

| LDL Uptake by Cells | Removal of sialic acid increases LDL uptake. nih.gov | Potential role in atherosclerosis development. nih.gov |

| Electrostatic Repulsion | Increased surface N-acetylneuraminate enhances negative charge. nih.gov | May reduce interactions between LDL and blood vessel walls. nih.gov |

| Lipid Metabolism (in vivo) | Dietary supplementation improved lipid profiles in animal models. nih.govfoodandnutritionresearch.net | Potential to prevent hyperlipidemia. nih.gov |

Influence on Red Blood Cell Stability and Aggregation Properties

The surface of red blood cells (erythrocytes) is rich in N-acetylneuraminate, which contributes significantly to their negative surface charge. nih.gov This negative charge is vital for maintaining red blood cell stability and preventing their aggregation in the bloodstream. nih.govnih.gov The electrostatic repulsion between sialic acid residues on adjacent erythrocytes helps to keep them separated, ensuring smooth blood flow through the circulatory system. nih.gov

A reduction in the sialic acid content of the erythrocyte membrane is associated with cell aging. pnas.orgnih.gov Older red blood cells have a lower sialic acid content compared to younger ones. pnas.org This decrease in surface charge makes them more prone to aggregation and is thought to be a signal for their removal from circulation by the spleen and liver. pnas.orgnih.gov Experimental removal of sialic acid from red blood cells using the enzyme neuraminidase leads to their rapid clearance from the circulation. nih.gov

Furthermore, a decrease in erythrocyte sialic acid content can increase the adhesive energy of red blood cell aggregates, a factor that influences blood viscosity at low shear rates. ahajournals.org

| Property | Role of N-Acetylneuraminate | Consequence of Reduced N-Acetylneuraminate |

|---|---|---|

| Surface Charge | Major contributor to the negative surface charge. nih.gov | Decreased electrostatic repulsion. ahajournals.org |

| Aggregation | Prevents aggregation through charge repulsion. nih.govnih.gov | Increased aggregation and rouleaux formation. ahajournals.org |

| Cell Stability & Lifespan | Contributes to stability in circulation. nih.gov | Marks cells for clearance, contributing to senescence. pnas.orgnih.gov |

| Blood Viscosity | Helps maintain normal blood flow. nih.gov | Increased viscosity at low shear rates. ahajournals.org |

Biochemical Regulation of Cellular Signaling Pathways

Emerging research indicates that N-acetylneuraminate can act as a signaling molecule, influencing intracellular pathways in the cardiovascular system. ahajournals.org Studies have shown that elevated levels of N-acetylneuraminate can trigger myocardial injury by activating the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. ahajournals.org

The Rho family of small GTPases, including RhoA and Cdc42, are key regulators of the cytoskeleton and are involved in processes such as cell adhesion, migration, and contraction. ahajournals.org The activation of the RhoA/ROCK pathway is known to be critically involved in cardiac fibrosis. nih.gov Molecular docking studies have suggested that N-acetylneuraminate may directly bind to RhoA and Cdc42, thereby initiating this signaling cascade. ahajournals.org

This suggests a mechanism by which fluctuations in N-acetylneuraminate levels could directly impact cellular behavior and contribute to pathological remodeling in the cardiovascular system, such as the development of fibrosis. nih.govmdpi.com

Structural Diversity and Post Translational Modifications of N Acetylneuraminate

Anomeric Forms (α- and β-anomers) and Their Biological Relevance

In aqueous solutions, N-acetylneuraminic acid exists predominantly in two cyclic anomeric forms: the α-anomer and the β-anomer. The β-anomer is the more stable form, accounting for over 90% of the equilibrium mixture in solution, while the α-anomer constitutes a smaller fraction. wikipedia.org Despite the prevalence of the β-anomer in solution, the α-anomeric form is the one typically found when sialic acid is attached to glycans on the cell surface. wikipedia.org

The biological relevance of these anomeric forms is highlighted by the specificity of enzymes that act upon them. Sialyltransferases, the enzymes responsible for attaching sialic acids to glycan chains, utilize the β-anomer of CMP-N-acetylneuraminic acid as the donor substrate to form α-glycosidic linkages. nih.gov Conversely, sialidases (or neuraminidases), which cleave sialic acids from glycoconjugates, typically release the α-anomer. nih.gov

The interconversion between the α- and β-anomers is facilitated by enzymes known as anomerases or mutarotases. In some bacteria, such as Escherichia coli, an anomerase named NanM has been identified that rapidly equilibrates solutions of sialic acid between the α and β forms. wikipedia.orgnih.gov This enzymatic activity is biologically significant; for instance, bacterial transporters may be specific for one anomer, and the ability to interconvert between forms ensures that sialic acid captured from the environment can be efficiently metabolized. nih.gov The aldolase (B8822740) that initiates the breakdown of N-acetylneuraminate for energy preferentially metabolizes the open-chain form of the sugar, and anomerases can facilitate the conversion of the cyclic forms to this open-chain structure. nih.gov

The distinct roles of the α and β anomers are therefore critical in the dynamic processes of sialic acid metabolism, transport, and its incorporation into and removal from biological macromolecules.

O-Acetylation of N-Acetylneuraminic Acid

O-acetylation is a common post-translational modification of N-acetylneuraminic acid that adds another layer of structural and functional diversity. This modification involves the addition of an acetyl group to one or more of the hydroxyl groups on the sialic acid molecule.

O-acetyl groups can be added to the hydroxyl groups at positions C-4, C-7, C-8, and C-9 of the N-acetylneuraminic acid backbone. nih.govresearchgate.net The most frequently observed modification is 9-O-acetylation. nih.gov The addition of these acetyl groups is catalyzed by a family of enzymes known as sialic acid-specific O-acetyltransferases (SOATs), which are located in the Golgi apparatus. nih.govnih.gov These enzymes use acetyl-coenzyme A (Ac-CoA) as the acetyl donor. nih.gov The process is reversible, with sialic acid-specific O-acetylesterases (SIAEs) responsible for the removal of these acetyl groups. nih.gov It has been suggested that O-acetylation may initially occur at the 7-position, with subsequent migration of the acetyl group to the 9-position under physiological conditions. oup.com

The presence of O-acetyl groups on N-acetylneuraminic acid can have profound effects on its biological functions. This modification can alter the recognition of sialic acid by various proteins, including lectins, antibodies, and viral hemagglutinins. oup.com For example, O-acetylation can mask the binding sites for certain viruses, thereby preventing infection. nih.gov

Functionally, O-acetylation has been implicated in a variety of cellular processes, including:

Cellular Adhesion and Proliferation: By modifying cell surface glycans, O-acetylation can influence cell-cell interactions and signaling pathways that regulate cell growth. nih.gov

Apoptosis: O-acetylation of certain gangliosides, such as GD3, has been shown to regulate programmed cell death. For instance, 9-O-acetylation of GD3 can prevent its internalization and subsequent induction of apoptosis. researchgate.net

Immune Recognition: O-acetylation can modulate the interaction of sialic acids with immune receptors like Siglecs, potentially acting as an on/off switch in immune signaling. researchgate.net

Cancer: Altered levels of O-acetylated sialic acids have been observed in various cancers, such as acute lymphoblastic leukemia, suggesting a role in tumor progression and drug resistance. nih.govnih.gov

The dynamic addition and removal of O-acetyl groups provide a sophisticated mechanism for fine-tuning the biological activities of N-acetylneuraminic acid in response to developmental and environmental cues.

N-Glycolylation (Neu5Gc) and Its Comparative Biochemical Significance

N-glycolylation is another significant modification of N-acetylneuraminic acid, resulting in the formation of N-glycolylneuraminic acid (Neu5Gc). This modification involves the addition of a single oxygen atom to the N-acetyl group of Neu5Ac.

The conversion of N-acetylneuraminic acid to N-glycolylneuraminic acid is a two-step process. First, Neu5Ac is activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac). Then, the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH) catalyzes the hydroxylation of the N-acetyl group of CMP-Neu5Ac to form CMP-N-glycolylneuraminic acid (CMP-Neu5Gc). nih.govfrontiersin.org This reaction occurs in the cytosol and requires cofactors such as NADH, cytochrome b5, and molecular oxygen. nih.gov The resulting CMP-Neu5Gc can then be used by sialyltransferases in the Golgi apparatus to incorporate Neu5Gc into glycoconjugates.

One of the most striking aspects of N-glycolylation is the species-specific difference in the ability to synthesize Neu5Gc. Most mammals possess a functional CMAH gene and can therefore produce Neu5Gc. wikipedia.org In contrast, humans are unable to synthesize Neu5Gc due to an inactivating mutation in the CMAH gene that occurred approximately 2-3 million years ago. nih.govnih.gov This mutation resulted in a truncated, non-functional enzyme. wikipedia.org

This genetic difference has significant biochemical and evolutionary implications. Because humans cannot produce Neu5Gc, it is considered a foreign antigen. When humans consume foods rich in Neu5Gc, such as red meat and dairy products, small amounts can be metabolically incorporated into their own cell surface glycans. ucsd.edu This can lead to an immune response and the production of anti-Neu5Gc antibodies, which have been implicated in chronic inflammation-related diseases such as atherosclerosis and cancer. ucsd.edu

The loss of CMAH function in the human lineage is thought to have had profound evolutionary consequences. It may have provided protection against certain pathogens that use Neu5Gc as a receptor. pnas.org Furthermore, the timing of this mutation predates the significant expansion of the human brain, leading to speculation that the altered sialic acid landscape on cell surfaces may have played a role in human brain evolution. nih.govpnas.orgresearchgate.net

The table below summarizes the key modifications of N-acetylneuraminic acid discussed in this article.

| Modification | Description | Key Enzymes | Biological Relevance |

| Anomerization | Interconversion between α and β cyclic forms. | Anomerases (Mutarotases) | Regulates availability for metabolism and incorporation into glycans. |

| O-Acetylation | Addition of acetyl groups to hydroxyls at C4, C7, C8, or C9. | Sialic acid O-acetyltransferases (SOATs), Sialic acid O-acetylesterases (SIAEs) | Modulates cell adhesion, apoptosis, and immune recognition. |

| N-Glycolylation | Hydroxylation of the N-acetyl group to an N-glycolyl group. | CMP-N-acetylneuraminic acid hydroxylase (CMAH) | Species-specific expression; implicated in immunity and human evolution. |

Intramolecular Lactone Formation

N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, can undergo intramolecular cyclization to form lactones. This process involves the formation of an ester bond between the carboxyl group at the C1 position and one of the hydroxyl groups along its carbon backbone. This modification significantly alters the chemical properties and conformation of the sialic acid molecule.

Formation of 1,7-Lactones and γ-Lactones

The formation of intramolecular lactones in N-acetylneuraminic acid can result in different structural isomers, with 1,7-lactones and γ-lactones being notable examples. The 1,7-lactone is formed through the esterification of the C1 carboxyl group with the hydroxyl group at the C7 position. This bicyclic structure introduces conformational constraints on the molecule.

Under certain conditions, such as acidic or basic hydrolysis used to release sialic acids from glycoconjugates, the 1,7-lactone of Neu5Ac can undergo rearrangement. This rearrangement leads to the formation of the more thermodynamically stable γ-lactone. nih.gov The formation of the γ-lactone from different esters of Neu5Ac is thought to proceed through an intermediate structure with an inverted pyranose ring conformation, similar to that of the 1,7-lactone.

It is important to note that the detection of these lactones in biological samples can be challenging. For instance, some analytical procedures have been found to inadvertently induce the cyclization of sialic acids into 1,7-lactones during the derivatization process, leading to potential misidentification. nih.gov

Stability and Reactivity of Lactone Derivatives

The stability of N-acetylneuraminate lactone derivatives is a critical factor influencing their existence and biological relevance. The 1,7-lactone, in particular, is known for its lability in aqueous solutions. nih.gov Its existence in a free form in biological fluids is considered improbable due to this inherent instability. nih.govresearchgate.net

NMR experiments have suggested that the 1,7-lactone of Neu5Ac decomposes slowly in neutral or acidic aqueous solutions at 25°C, with the rate of decomposition being pH-dependent. nih.gov Under hydrolytic conditions, the 1,7-lactone can rearrange to the more stable γ-lactone, which can then be further hydrolyzed to the open-chain form of N-acetylneuraminic acid. nih.gov

The stability of the parent N-acetylneuraminic acid molecule itself is also pH-dependent. It is most stable in neutral pH conditions and at lower temperatures. nih.gov Under strongly acidic (pH 1.0-2.0) or strongly alkaline (pH 11.0-12.0) conditions, its degradation is significantly accelerated, especially at elevated temperatures. nih.govnih.gov This inherent instability of the parent molecule under certain pH conditions provides a context for the reactivity of its lactone derivatives, which are generally more susceptible to hydrolysis.

| pH | Temperature (°C) | Remaining Neu5Ac after 6 hours (%) |

|---|---|---|

| 1.0 | 60 | 91.5 |

| 2.0 | 60 | 94.5 |

| 11.0 | 60 | 88.1 |

| 12.0 | 60 | 45.1 |

| 1.0 | 90 | 48.0 |

| 2.0 | 90 | 59.6 |

| 11.0 | 90 | 36.0 |

| 12.0 | 90 | 1.5 |

Glycosidic Linkage Specificity (α2,3-, α2,6-, α2,8-, α2,9-linkages)

N-acetylneuraminate is typically found at the non-reducing termini of glycan chains on glycoproteins and glycolipids. It is attached to the underlying sugar chain through an α-glycosidic bond. The specific carbon atom of the adjacent sugar to which it is linked, as well as the linkage to other sialic acid residues, defines the glycosidic linkage specificity. The most common linkages are α2,3-, α2,6-, α2,8-, and α2,9-. nih.govnih.gov

Structural Determinants of Linkage Formation

The formation of specific glycosidic linkages is a highly regulated enzymatic process. Sialyltransferases are the enzymes responsible for transferring sialic acid from a donor substrate, typically CMP-sialic acid, to the acceptor glycan chain. The specificity of these enzymes is a key determinant of the resulting linkage.

Several factors influence the linkage specificity of sialyltransferases:

Enzyme Specificity: Different sialyltransferases exhibit distinct specificities for the acceptor substrate. For example, some enzymes will only form an α2,3-linkage to a terminal galactose residue, while others are specific for forming an α2,6-linkage to galactose or N-acetylgalactosamine. nih.gov

Acceptor Glycan Structure: The structure of the underlying glycan chain can influence the accessibility of hydroxyl groups for sialylation and can be a recognition element for the sialyltransferase.

Cellular Expression: The type of sialic acid linkages present on a cell surface is determined by the specific set of sialyltransferases expressed by that cell. For instance, Chinese Hamster Ovary (CHO) cells predominantly express α2,3-linked sialic acids, whereas Human Embryonic Kidney (HEK) cells can produce both α2,3- and α2,6-linkages. frontiersin.org

Impact of Linkage Type on Molecular Recognition

The type of glycosidic linkage of N-acetylneuraminate has a profound impact on its role in molecular recognition events. nih.govfrontiersin.org This specificity is crucial for a wide range of biological processes, from cell-cell interactions to host-pathogen recognition.

A well-studied example of the importance of linkage specificity is in the context of influenza virus infection. The hemagglutinin protein on the surface of the influenza virus binds to sialic acids on the host cell surface to initiate infection. A critical determinant of host specificity is the preference of the viral hemagglutinin for different sialic acid linkages. mdpi.com

Avian influenza viruses preferentially bind to sialic acids with an α2,3-linkage . These linkages are abundant on the epithelial cells of the avian gastrointestinal tract.

Human influenza viruses , on the other hand, show a preference for α2,6-linked sialic acids, which are the predominant form on the epithelial cells of the human upper respiratory tract. mdpi.com

This differential recognition is a major factor in the species barrier for influenza viruses.

Furthermore, endogenous lectins, such as selectins and sialic acid-binding immunoglobulin-like lectins (Siglecs), also exhibit specific recognition of different sialic acid linkages. frontiersin.orgnih.gov This recognition is vital for modulating immune responses and other cellular communication processes. The specific linkage, in concert with other modifications of the sialic acid molecule and the underlying glycan structure, creates a complex "sialo-code" that is read by various proteins to mediate specific biological outcomes. nih.gov

| Virus Type | Preferred Sialic Acid Linkage | Primary Host Receptor Location |

|---|---|---|

| Avian Influenza | α2,3 | Avian gastrointestinal tract |

| Human Influenza | α2,6 | Human upper respiratory tract |

Advanced Analytical Methodologies in N Acetylneuraminate Research

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) represent powerful tools for the analysis of N-acetylneuraminate. These methods offer high sensitivity and specificity for both quantifying the molecule and identifying its various forms in complex biological matrices.

LC-MS/MS, particularly with a triple quadrupole mass detector, is a premier method for the determination of N-acetylneuraminate in biofluids like serum and urine. nih.gov To enhance chromatographic retention and separation, especially for highly polar molecules like Neu5Ac, techniques such as hydrophilic interaction chromatography (HILIC) are employed. daneshyari.com For qualitative and quantitative analysis using HPLC with fluorescence detection, a pre-column derivatization step is often necessary. lcms.cz A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative. lcms.czresearchgate.net This allows for sensitive detection using a fluorescence detector following separation on a reversed-phase (RP) column. lcms.cz

Method validation is critical for ensuring the accuracy and reliability of quantitative results. A partially automated method involving on-line solid-phase extraction (SPE) coupled to LC-MS/MS has been validated for the determination of Neu5Ac in serum and urine. nih.gov The validation process assesses parameters such as matrix effects, detection limits, precision, and accuracy. nih.gov

| Parameter | Value |

|---|---|

| Detection Limit (LOD) | 0.03 ng/mL |

| Precision (Within-day RSD) | 1.7% |

| Precision (Between-day RSD) | 4.8% |

| Accuracy (Spiked Samples) | 95.2% to 99.6% |

LC-MS/MS is also adept at identifying and quantifying derivatives and metabolites of N-acetylneuraminate. cambridge.org Common derivatives found in biological systems include N-glycolylneuraminic acid (Neu5Gc), which differs from Neu5Ac by a single hydroxyl group, and ketodeoxynonulosonic acid (KDN). nih.govcambridge.orgnih.gov Humans cannot synthesize Neu5Gc, so its presence can be immunogenic. lcms.cz Therefore, monitoring its levels, especially in biopharmaceuticals, is crucial. lcms.cz

Studies analyzing urine samples from healthy children using LC-MS/MS have successfully quantified the distribution of free and conjugated forms of Neu5Ac and KDN. nih.govresearchgate.net In one study, Neu5Gc was detected in the urine of only one child out of 386, highlighting its low prevalence in this population. nih.govresearchgate.net The analysis revealed that the majority of urinary sialic acids exist in a conjugated form. nih.govresearchgate.net

| Compound | Average Proportion |

|---|---|

| Conjugated N-acetylneuraminate (Neu5Ac) | ~70.8% |

| Free N-acetylneuraminate (Neu5Ac) | ~21.3% |

| Conjugated Ketodeoxynonulosonic acid (KDN) | ~4.2% |

| Free Ketodeoxynonulosonic acid (KDN) | ~3.7% |

Spectrophotometric and Enzymatic Assays for Reaction Monitoring

Spectrophotometric and enzymatic assays are fundamental techniques for monitoring reactions involving N-acetylneuraminate. creative-enzymes.com These assays are often used to determine the activity of enzymes that process sialic acids, such as neuraminidase (also known as sialidase). nih.gov Spectrophotometric assays work by measuring the change in light absorbance as a reaction proceeds, which occurs when a reactant is consumed or a product is formed that has distinct optical properties. creative-enzymes.comresearchgate.net

Enzymatic assays for neuraminidase often utilize a synthetic substrate that, when cleaved by the enzyme, releases a chromogenic or fluorogenic compound. nih.gov A common example is the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU) upon hydrolysis. nih.gov The rate of the increase in fluorescence is directly proportional to the enzyme's activity. These methods are advantageous for their sensitivity and suitability for high-throughput screening of enzyme inhibitors. nih.govresearchgate.net For example, the effect of inhibitors like 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) on neuraminidase activity can be quantified using such assays. nih.gov

| Assay Type | Principle | Typical Application | Example |

|---|---|---|---|

| Spectrophotometric | Measures change in absorbance of light. creative-enzymes.comresearchgate.net | Monitoring enzyme-catalyzed reactions. researchgate.net | Assay of N-acetyl-beta-D-glucosaminidase using a p-nitrophenyl substrate. nih.gov |

| Fluorometric Enzymatic | Measures increase in fluorescence from a product. nih.gov | Quantifying neuraminidase activity and inhibition. nih.gov | Cleavage of MUNANA to release fluorescent 4-methylumbelliferone. nih.gov |

| Chemiluminescence Immunoassay | Measures light produced from a chemical reaction. rsc.org | Highly sensitive quantification of Neu5Ac in complex samples. rsc.org | Chemiluminescence enzyme-linked immunosorbent assay (CLEIA) for Neu5Ac. rsc.org |

Glycan Microarray Applications for Ligand-Receptor Profiling

Glycan microarrays have become powerful, high-throughput tools for profiling the interactions between N-acetylneuraminate-containing glycans and glycan-binding proteins (GBPs), such as lectins, antibodies, and viral proteins. researchgate.netrsc.org These arrays consist of a library of different glycan structures, including those terminating with Neu5Ac, immobilized on a solid surface. researchgate.net When a fluorescently labeled GBP is applied to the array, its binding pattern reveals its specific glycan preferences. researchgate.netnih.gov

This technology is instrumental in virology, particularly for studying the binding specificity of influenza virus hemagglutinin (HA). nih.gov Glycan microarrays have shown that human-adapted influenza viruses preferentially bind to Neu5Ac in an α2-6 linkage to the underlying galactose, whereas avian influenza viruses typically prefer an α2-3 linkage. nih.gov These fine-specificity details are critical for understanding viral tropism and the mechanisms of cross-species transmission. nih.govnih.gov Beyond viruses, these arrays are used to characterize the binding patterns of various lectins and antibodies, contributing to a deeper understanding of the glycan code in health and disease. researchgate.netrsc.orgresearchgate.net

| Receptor (Glycan-Binding Protein) | Ligand (Glycan Structure) | Biological Context |

|---|---|---|

| Human Influenza Hemagglutinin (e.g., H3N2) | Neu5Acα2-6Galactose (Neu5Acα2-6-linked glycans) nih.gov | Viral attachment to human upper respiratory tract cells. nih.gov |

| Avian Influenza Hemagglutinin (e.g., H5N1) | Neu5Acα2-3Galactose (Neu5Acα2-3-linked glycans) nih.gov | Viral attachment to avian intestinal tract cells. nih.gov |

| Maackia amurensis Lectin I (MAL-I) | Neu5Acα2-3Galactose nih.gov | Laboratory tool for detecting α2,3-linked sialic acids. nih.gov |

| Sambucus nigra Lectin (SNA) | Neu5Acα2-6Galactose nih.gov | Laboratory tool for detecting α2,6-linked sialic acids. nih.gov |

Biophysical Methods for Protein-N-Acetylneuraminate Interaction Analysis

Understanding the physical forces that govern the interaction between proteins and N-acetylneuraminate is fundamental to elucidating their biological function. Biophysical methods provide quantitative data on the thermodynamics and kinetics of these binding events.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com It is considered the gold standard for characterizing the thermodynamics of protein-ligand interactions in solution. nih.govsemanticscholar.org In a typical ITC experiment, a solution of a ligand (which could be free Neu5Ac or a Neu5Ac-containing glycan) is titrated into a cell containing the protein of interest. malvernpanalytical.com The resulting heat changes are measured with high sensitivity. malvernpanalytical.com

A single ITC experiment can determine multiple key thermodynamic parameters: the binding affinity (Ka), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.govnih.gov From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. nih.gov This comprehensive thermodynamic profile provides deep insights into the molecular forces—such as hydrogen bonding and hydrophobic interactions—that drive the binding process. nih.govspringernature.com This information is invaluable for understanding the molecular recognition between proteins and N-acetylneuraminate. semanticscholar.orgspringernature.com

| Parameter | Symbol | Description |

|---|---|---|

| Association Constant (Binding Affinity) | Ka | The equilibrium constant for the binding reaction; a measure of the strength of the interaction. |

| Stoichiometry | n | The molar ratio of ligand to protein in the formed complex. |

| Enthalpy Change | ΔH | The heat released or absorbed during binding, reflecting changes in bonding energies. |

| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding reaction (calculated from Ka). |

| Entropy Change | ΔS | Reflects the change in randomness or disorder of the system upon binding (calculated from ΔG and ΔH). |

Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) is a powerful biophysical technique utilized to quantify biomolecular interactions in solution. harvard.edue-century.us This immobilization-free technology measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. nih.govuni-muenchen.de This movement is highly sensitive to changes in the molecule's hydration shell, charge, and size. harvard.eduuni-muenchen.de Consequently, the binding of a ligand, such as Sodium N-acetylneuraminate, to a target protein induces a change in its thermophoretic properties, which can be detected and used to determine binding affinity. nih.govnanotempertech.com

In a typical MST experiment, one binding partner is fluorescently labeled (the target), and its movement is monitored as it is titrated with an unlabeled binding partner (the ligand). nih.gov An infrared laser creates a precise temperature gradient within a capillary containing the sample, and the change in fluorescence distribution is measured. nih.govuni-muenchen.de The resulting data are plotted as a dose-response curve, from which the equilibrium dissociation constant (Kd) can be calculated, providing a quantitative measure of binding affinity. e-century.usnanotempertech.com

The advantages of MST include low sample consumption, rapid measurement times, and the ability to perform measurements in complex biological matrices like cell lysates or serum. harvard.edu This technique is versatile, capable of measuring interactions across a wide range of affinities, from picomolar to millimolar. harvard.edu

Detailed research findings have demonstrated the utility of MST in studying the interactions of N-acetylneuraminic acid (Neu5Ac), the acidic form of this compound. For instance, MST was employed to characterize the binding of Neu5Ac to SiaT, a sialic acid transporter protein from Staphylococcus aureus. These experiments revealed a specific binding affinity, highlighting the technique's sensitivity in quantifying interactions involving sialic acids. nih.gov

| Target Protein | Ligand | Dissociation Constant (Kd) | Source Organism |

|---|---|---|---|

| SiaT | N-acetylneuraminic acid (Neu5Ac) | 113 ± 6 µM | Staphylococcus aureus |

Analytical Ultracentrifugation

Analytical Ultracentrifugation (AUC) is a first-principles-based method for characterizing macromolecules and their interactions in solution. It is a valuable tool for studying the behavior of this compound and its interactions with other molecules without the need for immobilization or labeling. The technique involves subjecting a sample to a strong centrifugal field and monitoring the sedimentation of the molecules over time with an optical detection system. nih.govtaylorfrancis.com

One of the primary AUC methods is sedimentation velocity (SV), where a high centrifugal force is applied, causing the molecules to sediment towards the bottom of the cell. The rate of this sedimentation is used to determine the sedimentation coefficient (s), which is dependent on the mass and shape of the molecule. SV-AUC can resolve mixtures of different species, providing information on sample purity, aggregation states, and the stoichiometry of complexes. nih.govnih.gov For a small molecule like this compound, SV-AUC is particularly useful for studying its binding to larger macromolecules, as the sedimentation coefficient of the macromolecule will increase upon complex formation. nottingham.ac.uk

Another AUC method is sedimentation equilibrium (SE), where a lower centrifugal force is used. In SE, the process of sedimentation is balanced by diffusion, creating a stable concentration gradient at equilibrium. Analysis of this gradient provides a direct measure of the molar mass of the species in solution. SE-AUC is highly effective for determining the stoichiometry of interacting systems and the equilibrium constants for association and dissociation. nottingham.ac.uk

While direct studies of this compound alone via AUC are uncommon due to its low molecular weight, the technique is highly applicable for characterizing its interactions with proteins such as lectins, antibodies, and enzymes. By observing changes in the sedimentation properties of the larger binding partner in the presence of varying concentrations of this compound, detailed thermodynamic and stoichiometric information about the interaction can be obtained. nih.gov

| AUC Method | Measurable Parameter | Application to N-acetylneuraminate Studies |

|---|---|---|

| Sedimentation Velocity (SV) | Sedimentation Coefficient (s) | Detecting binding to proteins by observing an increase in the protein's sedimentation coefficient. |

| Sedimentation Velocity (SV) | Distribution of Sedimentation Coefficients c(s) | Assessing the heterogeneity of protein-N-acetylneuraminate complexes. |

| Sedimentation Equilibrium (SE) | Molar Mass (M) | Determining the stoichiometry of protein-N-acetylneuraminate complexes. |

| Sedimentation Equilibrium (SE) | Association/Dissociation Constants (Ka/Kd) | Quantifying the binding affinity between N-acetylneuraminate and its binding partners. |

Isotopic Labeling and Metabolic Tracing Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. wikipedia.org In the context of this compound, stable isotopes such as Carbon-13 (13C), Nitrogen-15 (15N), or Deuterium (2H) are incorporated into the N-acetylneuraminic acid molecule or its precursors. wikipedia.orgeurisotop.com These labeled compounds are then introduced to cells, tissues, or whole organisms, and their journey through metabolic pathways is monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. eurisotop.comimmune-system-research.com

Metabolic tracing studies with isotopically labeled N-acetylneuraminate precursors, such as N-acetylmannosamine, have been instrumental in elucidating the biosynthesis of sialic acids. nih.gov By tracking the incorporation of labeled atoms into N-acetylneuraminic acid and its downstream products, researchers can map the flow of metabolites (flux) through specific pathways. immune-system-research.comspringernature.com This approach, known as metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic reactions under various physiological or pathological conditions. immune-system-research.com

For example, using 13C-labeled glucose or glutamine, scientists can track how carbon atoms from these central metabolites are incorporated into the nine-carbon backbone of N-acetylneuraminic acid. immune-system-research.com This helps to understand how cellular metabolism is rewired in diseases like cancer, where altered sialylation is a common feature. Similarly, radioactive isotopes like Tritium (3H) have been used to label sialic acid precursors to identify and quantify different forms of sialic acids in cultured cells. nih.gov The use of an internal standard, such as N-acetyl-[4-14C]neuraminic acid, ensures the precision and accuracy of these analytical methods. nih.gov

These studies are crucial for identifying the enzymes and transporters involved in sialic acid metabolism and for discovering novel metabolic pathways. nih.gov The insights gained from isotopic labeling and metabolic tracing are vital for understanding the biological roles of this compound and for identifying potential therapeutic targets in diseases associated with aberrant sialylation. nih.gov

| Isotope | Labeled Precursor/Compound | Analytical Technique | Research Application |

|---|---|---|---|

| 13C | [U-13C] Glucose, [U-13C] Glutamine | Mass Spectrometry (MS), NMR Spectroscopy | Mapping carbon flow into the sialic acid biosynthesis pathway. |

| 13C | 13C-N-acetylneuraminic acid | NMR Spectroscopy | Structural studies and quantification of different anomeric and acyclic forms. nd.edunih.gov |

| 3H (Tritium) | N-acetyl-[6-3H]mannosamine | Radioactive Detection | Labeling and identifying various forms of sialic acids in tissue culture cells. nih.gov |

| 14C | N-acetyl-[4-14C]neuraminic acid | Radioactive Detection | Used as an internal standard for quantitative accuracy in metabolic studies. nih.gov |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the detailed structural elucidation of this compound. These techniques provide comprehensive information about the molecule's atomic connectivity, conformation, and functional groups.